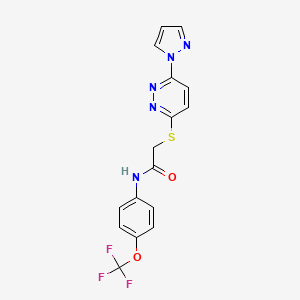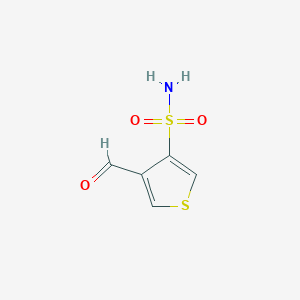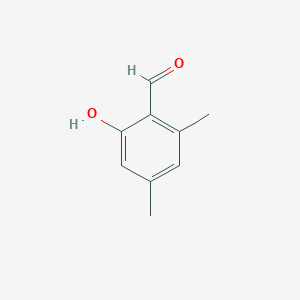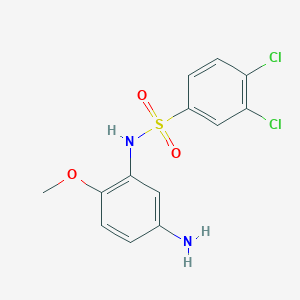![molecular formula C31H30FN3O5 B2373453 (11Z)-N-(4-fluorophenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide CAS No. 1321996-44-4](/img/structure/B2373453.png)
(11Z)-N-(4-fluorophenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(11Z)-N-(4-fluorophenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a useful research compound. Its molecular formula is C31H30FN3O5 and its molecular weight is 543.595. The purity is usually 95%.
BenchChem offers high-quality (11Z)-N-(4-fluorophenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (11Z)-N-(4-fluorophenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial Activity
One significant application of compounds similar to (11Z)-N-(4-fluorophenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide lies in their antibacterial properties. A study by Jinbo et al. (1993) synthesizes and evaluates novel tetracyclic pyridone carboxylic acids, closely related in structure, for their antibacterial activity and inhibitory effects on DNA gyrase from Escherichia coli. They found that these compounds displayed potent antibacterial activity, particularly against Gram-positive and Gram-negative bacteria, highlighting their potential in antibacterial drug development (Jinbo et al., 1993).
Chemosenory Applications
Another area of application is in the development of chemosensors. Zhang et al. (2013) synthesized hexaazatriphenylene derivatives, structurally similar to the compound . These derivatives show ratiometric and colorimetric fluorescence selectivity for Zn2+ ions, with potential applications in environmental monitoring and biological imaging (Zhang et al., 2013).
Inhibitory Activity in Cancer Research
In the field of cancer research, Degorce et al. (2016) discovered a novel series of 3-quinoline carboxamides, similar in structure, that act as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. This enzyme is critical in DNA damage response and the compounds show potential for therapeutic use in cancer treatment (Degorce et al., 2016).
Radiopharmaceutical Applications
Matarrese et al. (2001) worked on the development of radioligands for peripheral benzodiazepine receptors (PBR) imaging, which is crucial in neurology and oncology. They synthesized novel quinoline-2-carboxamide derivatives labeled with carbon-11, indicating potential in positron emission tomography (PET) imaging (Matarrese et al., 2001).
Cytotoxic Activity
In another cancer-related study, Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally related to the compound of interest. These compounds were tested for cytotoxic activity against various cancer cell lines, revealing potent anti-cancer properties (Deady et al., 2003).
Photophysical Properties
Research by Zhu et al. (2004) on poly(pyrazinoquinoxaline)s, which are related in structure, highlights their potential in electronic and photonic applications due to their high electron affinity and reversible electrochemical reduction (Zhu et al., 2004).
特性
IUPAC Name |
N-(4-fluorophenyl)-4-(3,4,5-trimethoxyphenyl)imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30FN3O5/c1-37-25-16-22(17-26(38-2)29(25)39-3)34-31-24(30(36)33-21-10-8-20(32)9-11-21)15-19-14-18-6-4-12-35-13-5-7-23(27(18)35)28(19)40-31/h8-11,14-17H,4-7,12-13H2,1-3H3,(H,33,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQLMLNGEIVIOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N=C2C(=CC3=CC4=C5C(=C3O2)CCCN5CCC4)C(=O)NC6=CC=C(C=C6)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30FN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[5-(ethyl-phenyl-sulfamoyl)-2-methoxy-phenyl]-acetamide](/img/structure/B2373371.png)

![N-(4-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2373376.png)


![5-methyl-7-(4-(2-morpholino-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2373380.png)




![N-([2,4'-bipyridin]-3-ylmethyl)-3,4-dichlorobenzamide](/img/structure/B2373386.png)


![N-(4-chlorophenyl)-2-[6-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2373392.png)